[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid
Overview
Description
3-(2-Quinolinylmethoxy)benzeneacetic acid is a chemical compound with the molecular formula C18H15NO3. It is also known by its synonym, 2-(3-(Quinolin-2-ylmethoxy)phenyl)ethanoic acid . This compound is characterized by its unique structure, which includes a quinoline moiety linked to a benzeneacetic acid group via a methoxy bridge.
Preparation Methods
The synthesis of 3-(2-Quinolinylmethoxy)benzeneacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and benzeneacetic acid derivatives.
Reaction Conditions: The quinoline derivative is reacted with a benzeneacetic acid derivative in the presence of a suitable base and solvent. Common bases include sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-(2-Quinolinylmethoxy)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Scientific Research Applications
3-(2-Quinolinylmethoxy)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Quinolinylmethoxy)benzeneacetic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways, leading to modulation of their activity.
Pathways Involved: The compound can affect pathways related to cell growth, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3-(2-Quinolinylmethoxy)benzeneacetic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(3-(Quinolin-2-ylmethoxy)phenyl)ethanoic acid and other quinoline derivatives share structural similarities.
Biological Activity
[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid (CAS No. 104325-55-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a phenyl group through a methoxy bridge, with an acetic acid functional group. This unique structure may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with quinoline structures have been shown to inhibit specific kinases, which play roles in cell signaling and proliferation .
- Modulation of Lipid Metabolism : Similar derivatives have been reported to enhance cholesterol efflux in macrophages, indicating potential applications in cardiovascular health .
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of quinoline derivatives, including this compound. Its activity against various bacterial strains suggests potential as an antimicrobial agent:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Moderate inhibition | |
Pseudomonas aeruginosa | Significant inhibition |
Anti-inflammatory Effects
Quinoline derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that they may reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Case Studies
-
Cholesterol Efflux Study :
A study involving THP-1 cells demonstrated that a quinoline derivative increased the expression of ABCA1, a key protein involved in cholesterol transport. This led to enhanced cholesterol efflux, suggesting potential for managing dyslipidemia . -
Kinase Inhibition Analysis :
Research on similar compounds has shown significant inhibition of various kinases, with IC50 values indicating potent activity against targets involved in cancer progression. For instance, quinoline derivatives exhibited IC50 values in the low micromolar range against certain receptor tyrosine kinases .
Pharmacokinetics
The pharmacokinetic profile of this compound is yet to be fully characterized; however, related compounds demonstrate favorable absorption and bioavailability characteristics. Studies suggest that modifications to the quinoline structure can enhance these properties, making them suitable for therapeutic applications .
Properties
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(21)11-13-4-3-6-16(10-13)22-12-15-9-8-14-5-1-2-7-17(14)19-15/h1-10H,11-12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTJDSVAGYOMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146391 | |
Record name | 3-(2-Quinolinylmethoxy)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104325-55-5 | |
Record name | 3-(2-Quinolinylmethoxy)benzeneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104325555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Quinolinylmethoxy)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.